molecular formula C8H10Cl2FN B3028366 1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride CAS No. 1956306-77-6

1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride

Cat. No.: B3028366
CAS No.: 1956306-77-6
M. Wt: 210.07
InChI Key: MBVZLDVQKRAIRO-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride (CAS 1956306-77-6) is a halogenated aromatic amine with the molecular formula C₈H₁₀Cl₂FN and a molecular weight of 210.08 g/mol . It exists as a hydrochloride salt to enhance solubility and stability, making it suitable for pharmaceutical and chemical research. The compound features a chloro group at the 2-position and a fluoro group at the 3-position on the phenyl ring, creating a distinct electronic and steric profile. Its hazard profile includes warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Properties

IUPAC Name

1-(2-chloro-3-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(10)8(6)9;/h2-5H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVZLDVQKRAIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956306-77-6
Record name Benzenemethanamine, 2-chloro-3-fluoro-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956306-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride typically involves the reaction of 2-chloro-3-fluorobenzaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving receptor binding and enzyme inhibition.

    Medicine: As a precursor for the development of pharmaceutical agents.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Key structural analogs differ in the positions of chloro and fluoro substituents on the phenyl ring, altering physicochemical and biological properties:

Compound Name CAS No. Substituent Positions Molecular Weight (g/mol) Key Properties/Applications
(R)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl 1253792-97-0 3-Cl, 2-F 210.07 Stereoisomer with S-configuration; used in chiral drug synthesis
(R)-1-(3-Chloro-4-fluorophenyl)ethanamine HCl 1257106-65-2 3-Cl, 4-F 210.07 Higher lipophilicity due to para-fluoro substitution; explored in CNS drug candidates
(S)-1-(4-Chloro-3-fluorophenyl)ethanamine HCl 1245808-01-8 4-Cl, 3-F 210.08 Positional isomer with comparable solubility; used in kinase inhibitor research
(S)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl 1998701-29-3 3-Cl, 5-F 210.08 Meta-fluoro substitution may reduce steric hindrance; under study for antimicrobial activity

Key Observations :

  • Steric Hindrance : Substituents in the 2-position (e.g., 2-Cl) increase steric bulk, possibly affecting binding to biological targets compared to 3- or 4-substituted derivatives.
  • Lipophilicity : Compounds with para-fluoro groups (e.g., 4-F) exhibit higher logP values, enhancing membrane permeability .

Stereochemical Variants

Enantiomeric forms of these compounds are critical for chiral drug development:

Compound Name CAS No. Configuration Applications
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl 1253792-97-0 S Preferential binding to serotonin receptors in preclinical studies
(R)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl 1217475-54-1 R Higher metabolic stability in hepatic microsome assays

Impact of Chirality :

  • The S-configuration in the target compound’s analog (CAS 1253792-97-0) shows 10-fold higher affinity for 5-HT₂A receptors compared to the R-form .
  • Stereochemistry influences clearance rates; R-enantiomers often exhibit slower hepatic metabolism due to enzyme stereoselectivity .

Functional Group Modifications

Replacing chloro/fluoro groups with bulkier substituents significantly alters properties:

Compound Name CAS No. Substituent Molecular Weight (g/mol) Key Differences
(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine HCl 1213630-93-3 3-CF₃ 225.64 Increased lipophilicity (logP +0.8); used in fluorinated prodrugs
3-Fluoro Deschloroketamine HCl 2657761-24-3 Ketone backbone 257.70 Non-amine analog; NMDA receptor antagonist with psychoactive properties

Functional Group Impact :

  • Trifluoromethyl Groups : Enhance metabolic stability and bioavailability but may reduce aqueous solubility .
  • Ketone Backbones : Introduce hydrogen-bond acceptor sites, altering receptor binding kinetics compared to primary amines .

Biological Activity

1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride, also known as a substituted phenethylamine, has garnered attention in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro and a fluorine substituent on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Its molecular formula is C8H10ClFC_8H_{10}ClF, with a molecular weight of approximately 210.08 g/mol. The hydrochloride form enhances its stability and solubility, making it suitable for various biological assays.

This compound exhibits its biological activity primarily through interactions with specific molecular targets such as receptors and enzymes. The compound can act as either an agonist or antagonist, modulating biochemical pathways depending on the target involved. The halogen substituents (chlorine and fluorine) enhance its binding affinity and selectivity for these targets, which is crucial for its therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antibacterial and antifungal properties. For instance, in vitro tests have shown that derivatives with similar structures exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against these pathogens .

Antiplasmodial Activity

The compound has also been evaluated for antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies demonstrated that certain analogs exhibited low nanomolar activity against both drug-sensitive and drug-resistant strains. For example, one study reported IC50 values in the range of 0.0398 to 0.412 µM for various derivatives .

Synthesis and Evaluation

A significant study conducted by researchers at Rhodes University focused on synthesizing a series of phenethylamine derivatives, including this compound. The evaluation included assessing their antimalarial properties, where several compounds demonstrated promising results against resistant strains of P. falciparum .

CompoundIC50 (μM)Activity
10.0550 ± 0.0131Antimalarial
20.0398 ± 0.0971Antimalarial
314.5 ± 2.5Control (Cycloguanil)

This table summarizes the IC50 values obtained during the study, indicating strong antimalarial potential for specific derivatives.

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have shown that most tested compounds exhibit low toxicity at nanomolar concentrations, with IC50 values in the micromolar range (10.9 to >100 µM). This suggests that while these compounds are effective against pathogens, they may have a favorable safety profile for further development .

Q & A

Q. What are the recommended methods for synthesizing 1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride in a laboratory?

A plausible synthetic route involves:

  • Step 1 : Starting with 2-chloro-3-fluorobenzaldehyde. Convert it to the corresponding nitrile via a Strecker synthesis or condensation with hydroxylamine followed by dehydration.
  • Step 2 : Reduce the nitrile to the primary amine using catalytic hydrogenation (e.g., H₂/Pd-C) or LiAlH₄.
  • Step 3 : Form the hydrochloride salt by treating the amine with HCl gas or concentrated HCl in a solvent like diethyl ether. Characterization via NMR (e.g., in DMSO-d₆) and mass spectrometry is critical to confirm purity .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the structure (e.g., aromatic protons at δ 7.2–7.8 ppm, ethylamine protons at δ 2.8–3.5 ppm).
  • HPLC-MS : Reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% TFA) for purity assessment and molecular ion confirmation.
  • Elemental Analysis : To validate the hydrochloride stoichiometry .

Q. What safety protocols should researchers follow when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis or weighing.
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation.
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can enantiomeric purity be determined for chiral derivatives of this compound?

  • Chiral HPLC : Use columns like Chiralpak AD-H with a hexane/isopropanol (90:10) mobile phase. Monitor retention times and peak symmetry to resolve enantiomers.
  • Polarimetry : Measure optical rotation (e.g., [α]₂₀ᴅ) and compare to literature values for enantiomeric excess (e.e.) calculation.
  • X-ray Crystallography : For absolute configuration confirmation in crystalline derivatives .

Q. What experimental designs are optimal for assessing its stability under varying conditions?

Conduct accelerated stability studies with:

Condition Parameters Analysis Method
Thermal Degradation40°C, 60°C for 1–4 weeksHPLC (peak area monitoring)
Hydrolytic StabilitypH 1–9 buffers at 25°CNMR (degradant profiling)
PhotostabilityExposure to UV light (300–400 nm)UV-Vis spectroscopy
Data should be modeled using Arrhenius equations to predict shelf life .

Q. How can structure-activity relationship (SAR) studies be designed using halogenated ethanamine derivatives?

  • Synthetic Modifications : Introduce substituents (e.g., -F, -Cl, -CH₃) at the phenyl ring or ethylamine chain.
  • Biological Assays : Test analogs for receptor binding (e.g., GPCRs) or enzyme inhibition (e.g., monoamine oxidases).
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate electronic/steric effects with activity. SAR insights can guide lead optimization in drug discovery .

Q. How should researchers resolve contradictions in reported solubility data?

  • Controlled Variables : Standardize solvent purity, temperature (±0.1°C), and equilibration time (24–48 hrs).
  • Validation Techniques : Use gravimetric analysis (filtering saturated solutions) and NMR integration for quantitation.
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers. Discrepancies often arise from solvent impurities or inadequate equilibration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride
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1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride

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